3-chloro-4-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO3S/c17-14-9-12(5-6-15(14)18)23(21,22)19-10-16(20)8-7-11-3-1-2-4-13(11)16/h1-6,9,19-20H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHKYPLCADNTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenylmethyl moiety. One common approach is the reaction of 1-indanone with a suitable reducing agent to form 1-indanol. This intermediate is then reacted with chloro-4-fluorobenzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-indanone.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Biological Activities
Antiviral Properties
Recent studies indicate that compounds similar to 3-chloro-4-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide exhibit significant antiviral activity. For instance, certain N-heterocycles have been identified as promising antiviral agents against various viral strains, including HIV and dengue virus. The structural modifications in sulfonamide derivatives can enhance their efficacy against these pathogens .
Anticancer Potential
The compound's structural framework suggests potential anticancer applications. Research has shown that sulfonamide derivatives can inhibit cancer cell proliferation across various types, including breast and prostate cancer. The incorporation of specific functional groups can further enhance this activity, making it a candidate for further investigation in oncology .
Synthetic Methodologies
Synthesis Techniques
The synthesis of 3-chloro-4-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide involves several steps that can include the formation of the sulfonamide moiety through reactions with sulfonyl chlorides and amines. The choice of solvents and reaction conditions plays a crucial role in optimizing yield and purity .
| Synthesis Step | Description | Key Conditions |
|---|---|---|
| Step 1 | Formation of the sulfonamide | Use of sulfonyl chloride with amine |
| Step 2 | Introduction of chloro and fluoro groups | Halogenation under controlled conditions |
| Step 3 | Final purification | Crystallization or chromatography |
Case Studies
Case Study 1: Antiviral Activity
A study highlighted the antiviral efficacy of a related compound against HIV. The compound demonstrated an IC50 value significantly lower than standard antiviral agents, indicating its potential as a therapeutic candidate. This underscores the importance of exploring structural analogs for enhanced biological activity .
Case Study 2: Anticancer Research
In vitro studies on sulfonamide derivatives showed promising results against various cancer cell lines. One derivative exhibited selective cytotoxicity towards prostate cancer cells with minimal effects on normal cells. This selectivity is crucial for developing targeted therapies with reduced side effects .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the sulfonamide group can inhibit certain enzymes, leading to a decrease in bacterial growth. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-chloro-4-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide can be contextualized against related sulfonamides and heterocyclic derivatives. Key comparisons are outlined below:
Structural Analogues with Varied Substituents
3-Chloro-N-(3-furylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide ()
- Structure : Contains furyl and thienylmethyl groups instead of the dihydroindenyl moiety.
- Impact : The electron-rich heterocycles (furan, thiophene) may alter electronic properties and binding interactions compared to the target compound’s indenyl group. Methoxy and chloro substituents on the benzene ring are retained, suggesting shared synthetic pathways .
3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinyl]benzenesulfonamide () Structure: Features a tetrahydroquinoline ring with a propylsulfonyl group. The fluorine atom, as in the target compound, may improve metabolic stability .
Compounds with Dihydroindenyl or Related Scaffolds
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide ()
- Structure : Shares the hydroxy-dihydroindenylmethyl group but substitutes chloro-fluoro with methoxy-methyl on the benzene ring.
- Impact : The absence of electronegative halogens (Cl, F) may reduce electrophilic reactivity, affecting interactions with biological targets .
4-((2,3-Dihydro-1H-inden-2-yl)methyl)aniline () Structure: Lacks the sulfonamide group and hydroxy substitution.
Bis-Sulfonamides and Complex Derivatives
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide () Structure: A bis-sulfonamide with dual aromatic systems. Impact: The dual sulfonamide groups increase molecular weight and rigidity, possibly enhancing thermal stability but reducing membrane permeability compared to the mono-sulfonamide target compound .
Substituted 3-(1,4-Diazepanyl)-Methyl-Phenyl-Sulphonamides ()
- Structure : Incorporates a diazepane ring instead of dihydroindene.
- Impact : The seven-membered diazepane ring introduces conformational flexibility, which might improve binding to larger protein pockets .
Table 1: Comparative Analysis of Structural and Functional Features
Biological Activity
3-Chloro-4-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and possibly anticancer effects. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a sulfonamide moiety linked to a chloro-fluorobenzene and a hydroxylated indene derivative. The presence of halogen substituents and the sulfonamide group contribute to its biological activity.
Anti-inflammatory Activity
Research indicates that sulfonamide derivatives can exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to 3-chloro-4-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide have shown efficacy in reducing inflammation in animal models. In a study evaluating various benzenesulfonamides, compounds demonstrated up to 94.69% inhibition of carrageenan-induced rat paw edema at specific time points . This suggests that the compound may exert similar effects through the inhibition of pro-inflammatory mediators.
Antimicrobial Activity
Antimicrobial properties are another area where this compound may show promise. Similar benzenesulfonamide derivatives were tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) indicating effective antibacterial action. For example, one derivative exhibited an MIC of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus, suggesting that 3-chloro-4-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide could potentially have comparable antimicrobial effects .
The mechanisms underlying the biological activities of 3-chloro-4-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide can be attributed to several factors:
- Inhibition of Enzymatic Pathways : Sulfonamides often inhibit carbonic anhydrase and other enzymes involved in inflammatory processes.
- Modulation of Immune Response : By affecting cytokine production and immune cell activation, these compounds can reduce inflammation.
- Direct Antimicrobial Action : The structural components may interfere with bacterial cell wall synthesis or protein production.
Case Studies
Several studies have evaluated related compounds with similar structures:
These findings illustrate the potential for 3-chloro-4-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide to exhibit similar biological activities.
Q & A
Q. How can researchers design a synthesis route for 3-chloro-4-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide?
Answer: The synthesis involves sequential functionalization of the benzenesulfonamide core and the indenyl-hydroxymethyl moiety. Key steps include:
- Chloro-fluoro substitution : Electrophilic aromatic substitution (EAS) under controlled conditions (e.g., Cl₂ or SO₂Cl₂ for chlorination and F₂ gas or fluorinating agents like DAST for fluorination).
- Sulfonamide coupling : Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with the indenyl-hydroxymethyl amine intermediate via nucleophilic substitution. Use bases like triethylamine or NaOH to deprotonate the amine and enhance reactivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates and stabilize transition states .
Q. What purification methods are recommended for isolating intermediates and the final compound?
Answer:
- Chromatography : Flash column chromatography with gradients of ethyl acetate/hexane resolves polar intermediates (e.g., hydroxyl-containing groups). For the final product, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity (>95%) .
- Crystallization : Use solvent pairs like ethanol/water to induce crystallization of sulfonamide derivatives, monitored by TLC for purity validation .
Q. How should structural characterization be performed to confirm the compound’s identity?
Answer:
- Spectroscopy :
- X-ray crystallography : Resolve stereochemistry of the indenyl-hydroxymethyl group and sulfonamide linkage .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Answer:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide coupling. For EAS, higher temps (50–80°C) enhance electrophilic activation .
- Catalyst screening : Lewis acids (e.g., AlCl₃) improve regioselectivity in chloro-fluoro substitution. For stereoselective indenyl-hydroxymethyl formation, chiral catalysts like BINOL-phosphates may be tested .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps and adjust reagent stoichiometry .
Q. What strategies address contradictions in biological activity data across related sulfonamide derivatives?
Answer:
- SAR analysis : Compare substituent effects using analogs (e.g., replacing Cl/F with Br/CF₃) to identify critical pharmacophores. For example, fluoro substitution enhances membrane permeability but may reduce target binding affinity in some cases .
- Analytical validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to resolve discrepancies. Contradictions may arise from assay interference (e.g., compound aggregation detected via dynamic light scattering) .
Q. How can computational modeling guide the design of derivatives with improved target specificity?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with target enzymes (e.g., carbonic anhydrase). Focus on sulfonamide’s sulfone group coordinating with Zn²+ in active sites .
- MD simulations : Assess conformational stability of the indenyl-hydroxymethyl group in aqueous vs. hydrophobic environments to optimize bioavailability .
- QSAR models : Train models on datasets of IC₅₀ values and molecular descriptors (e.g., LogP, polar surface area) to prioritize synthetic targets .
Q. What analytical techniques resolve unexpected byproducts during synthesis?
Answer:
- HRMS : Identify molecular formulas of impurities (e.g., over-chlorinated derivatives or dimerization products) .
- 2D NMR (COSY, HSQC) : Assign peaks to distinguish regioisomers (e.g., para vs. ortho substitution artifacts) .
- XRD : Confirm if byproducts arise from racemization at the indenyl-hydroxymethyl chiral center .
Q. How can researchers validate the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light. Monitor degradation via HPLC-MS; sulfonamides are prone to hydrolysis under acidic/basic conditions .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using LC-MS/MS. The indenyl group’s hydrophobicity may improve metabolic stability .
Q. Tables
Q. Notes
- Advanced questions emphasize hypothesis-driven experimentation and mechanistic validation.
- Methodological answers integrate multi-disciplinary approaches (synthetic chemistry, computational biology, analytical validation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
